2-Bromo-1-phenanthren-1-ylethanone
Description
2-Bromo-1-phenanthren-1-ylethanone is an aromatic ketone derivative featuring a phenanthrene ring substituted with a bromoacetyl group. While the provided evidence primarily focuses on its phenyl analog, 2-bromo-1-phenylethanone (C$8$H$7$BrO), structural insights can be extrapolated. The phenyl analog crystallizes in an orthorhombic system (space group P2$1$2$1$2$_1$) with unit cell parameters $a = 4.1459$ Å, $b = 9.6731$ Å, and $c = 18.8178$ Å, suggesting a tightly packed molecular arrangement . The bromoacetyl group in such compounds is reactive, enabling applications in synthesis, such as forming heterocycles via reactions with urea (yields up to 85% under optimized conditions) .
Properties
CAS No. |
26698-40-8 |
|---|---|
Molecular Formula |
C16H11BrO |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-bromo-1-phenanthren-1-ylethanone |
InChI |
InChI=1S/C16H11BrO/c17-10-16(18)15-7-3-6-13-12-5-2-1-4-11(12)8-9-14(13)15/h1-9H,10H2 |
InChI Key |
WILJFYMOVYNGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenanthren-1-ylethanone typically involves the bromination of phenanthrene derivatives. One common method is the bromination of 1-phenanthren-1-ylethanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-phenanthren-1-ylethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted phenanthrene derivatives.
Reduction: 1-phenanthren-1-ylethanol.
Oxidation: Phenanthrene carboxylic acids or other oxidized phenanthrene derivatives.
Scientific Research Applications
2-Bromo-1-phenanthren-1-ylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenanthren-1-ylethanone involves its interaction with various molecular targets. The bromine atom and the carbonyl group are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents : The phenyl and phenanthren-yl groups enhance conjugation and stability compared to aliphatic substituents like cyclohexyl .
- Electron-Withdrawing Groups: Chloro-substituted analogs (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) exhibit higher electrophilicity, favoring nucleophilic substitution reactions .
- Steric Effects : Bulky substituents (e.g., tetramethyl-tetrahydronaphthalen-yl) reduce solubility and may hinder reaction kinetics .
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